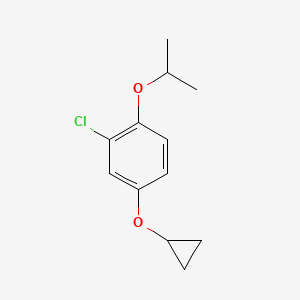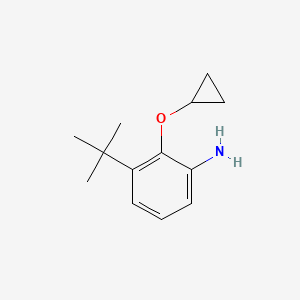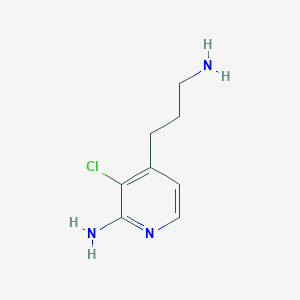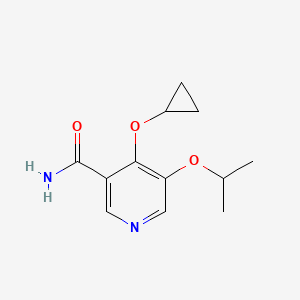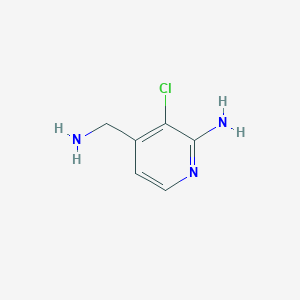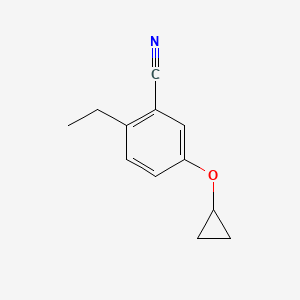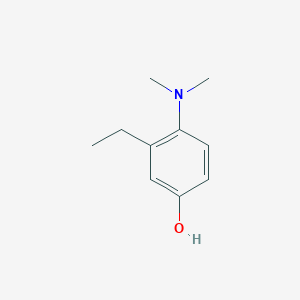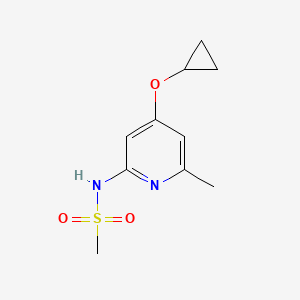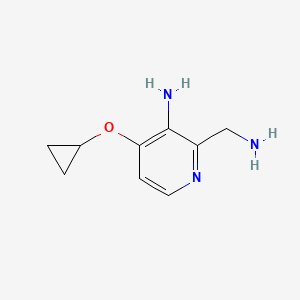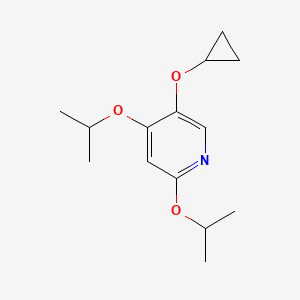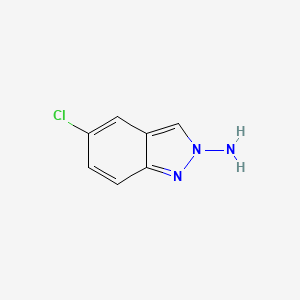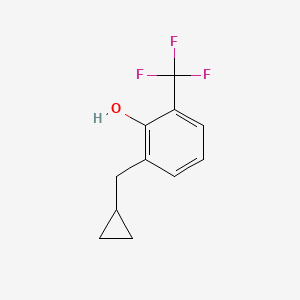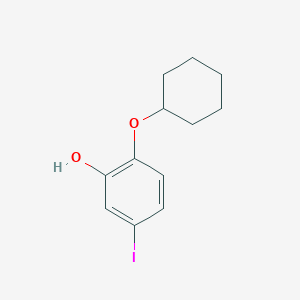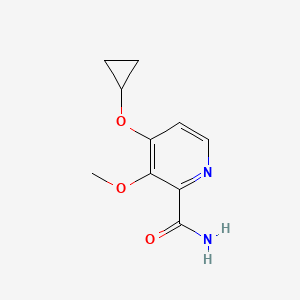
4-Cyclopropoxy-3-methoxypicolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropoxy-3-methoxypicolinamide is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol It is a derivative of picolinamide, featuring a cyclopropoxy group at the 4-position and a methoxy group at the 3-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-3-methoxypicolinamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyclopropoxypyridine and 3-methoxypyridine.
Reaction Conditions: The reaction conditions often involve the use of reagents like acyl chlorides or anhydrides in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and employing industrial-scale purification techniques.
化学反応の分析
Types of Reactions
4-Cyclopropoxy-3-methoxypicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho or para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
4-Cyclopropoxy-3-methoxypicolinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
作用機序
The mechanism of action of 4-Cyclopropoxy-3-methoxypicolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
類似化合物との比較
Similar Compounds
3-Cyclopropoxy-4-methoxypicolinamide: Similar in structure but with the cyclopropoxy and methoxy groups swapped.
4-Cyclopropoxy-3-methoxypyridine: Lacks the amide group, making it less polar and potentially less reactive in certain conditions.
Uniqueness
4-Cyclopropoxy-3-methoxypicolinamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for targeted research and applications.
特性
分子式 |
C10H12N2O3 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC名 |
4-cyclopropyloxy-3-methoxypyridine-2-carboxamide |
InChI |
InChI=1S/C10H12N2O3/c1-14-9-7(15-6-2-3-6)4-5-12-8(9)10(11)13/h4-6H,2-3H2,1H3,(H2,11,13) |
InChIキー |
RQOYKEQHCSZCNE-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CN=C1C(=O)N)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2,2-Difluoro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B14835360.png)
